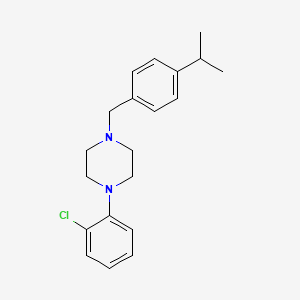
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine, also known as CPIBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in certain brain regions, leading to increased activation of these receptors. This results in various physiological and behavioral effects, including changes in mood, cognition, and perception.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in certain brain regions. It has also been shown to increase the release of corticotropin-releasing factor, which plays a role in the stress response. These effects suggest that 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has several advantages as a research tool. It has high affinity for the 5-HT1A and 5-HT2A receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine is that it is not selective for the 5-HT1A and 5-HT2A receptors, and may bind to other receptors as well. This can make it difficult to interpret the results of experiments using 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine.
未来方向
There are several future directions for research on 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another area of interest is its use as a research tool in the study of the role of serotonin receptors in various physiological and pathological processes. Additionally, further research is needed to determine the selectivity of 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine for the 5-HT1A and 5-HT2A receptors, and to develop more selective compounds for use in research.
合成方法
The synthesis of 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 4-(4-isopropylbenzyl)chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine in its pure form.
科学研究应用
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has been studied for its potential use as a research tool in neuroscience. It has been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, with high affinity. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c1-16(2)18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)20-6-4-3-5-19(20)21/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNCQKGXNBITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

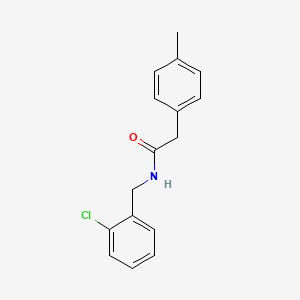





![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
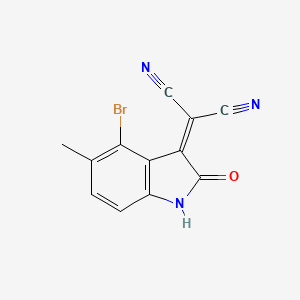
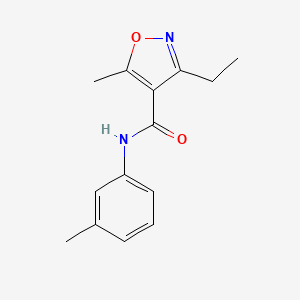
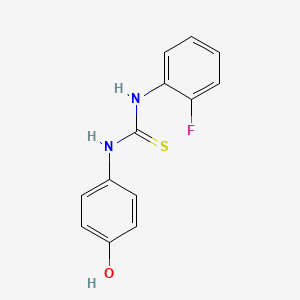
![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)